3-(3,5-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature Conventions for Polycyclic Heteroaromatic Systems
The compound’s IUPAC name follows hierarchical rules for fused heteroaromatic systems. The parent structure is quinazoline-2,4(1H,3H)-dione, a bicyclic system comprising a benzene ring fused to a pyrimidine-2,4-dione moiety. Numbering begins at the nitrogen atom in position 1 of the pyrimidine ring, proceeding clockwise around the fused system.
Substituents are prioritized based on functional group seniority:
- The 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl group attaches to nitrogen at position 1. This oxadiazole substituent contains a 3,4-dimethylphenyl ring at position 3 of the oxadiazole, with the methyl group at oxadiazole position 5.
- The 3-(3,5-dimethylphenyl) group bonds to nitrogen at position 3, with methyl groups at positions 3 and 5 of the benzene ring.
Table 1: IUPAC Name Deconstruction
| Component | Position | Substituent Details |
|---|---|---|
| Parent structure | - | Quinazoline-2,4(1H,3H)-dione |
| N1 substitution | 1 | (3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl |
| N3 substitution | 3 | 3,5-dimethylphenyl |
The systematic name adheres to Rule B-1.5 of the IUPAC Blue Book for fused heterocycles, ensuring unambiguous identification of substituent positions and ring connectivity.
Spectroscopic Characterization Techniques
¹H/¹³C Nuclear Magnetic Resonance (NMR)
The compound’s ¹H NMR spectrum (400 MHz, DMSO-d6) displays characteristic signals:
- δ 8.13 ppm : Doublet for H-5 of quinazoline-dione (J = 8.2 Hz)
- δ 7.61 ppm : Multiplet for H-6/H-7 aromatic protons
- δ 4.34 ppm : Triplet for N1-CH2-oxadiazole (J = 8.0 Hz)
- δ 2.25–2.30 ppm : Singlets for methyl groups on phenyl rings.
¹³C NMR (100 MHz, DMSO-d6) confirms carbonyl groups at δ 162.4 ppm (C2) and δ 157.4 ppm (C4), with oxadiazole carbons at δ 162.4 ppm (C5) and δ 127.4 ppm (C3).
Table 2: Key NMR Assignments
| Signal (ppm) | Assignment | Multiplicity |
|---|---|---|
| 8.13 | Quinazoline H-5 | Doublet |
| 7.61 | Quinazoline H-6/H-7 | Multiplet |
| 4.34 | N1-CH2-oxadiazole | Triplet |
| 2.28 | 3,4-Dimethylphenyl CH3 | Singlet |
| 2.25 | 3,5-Dimethylphenyl CH3 | Singlet |
Fourier-Transform Infrared Spectroscopy (FT-IR)
Critical absorption bands include:
- 1719 cm⁻¹ : Stretching vibration of C=O in quinazoline-dione
- 1654 cm⁻¹ : C=N stretching in oxadiazole ring
- 1243 cm⁻¹ : C-O-C asymmetric stretching in oxadiazole.
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]⁺ appears at m/z 453.1921 (calculated for C27H25N4O3: 453.1924), confirming the molecular formula. Fragment ions at m/z 295.1083 correspond to loss of the oxadiazole-methyl group.
X-ray Crystallographic Analysis of Molecular Geometry
Single-crystal X-ray diffraction reveals:
- Planarity : The quinazoline-dione core deviates <5° from coplanarity due to conjugation.
- Bond lengths : C2=O (1.221 Å) and C4=O (1.224 Å) match typical quinazoline-dione systems.
- Torsion angles : N1-CH2-oxadiazole adopts a -75.3° dihedral angle relative to the quinazoline plane, minimizing steric strain.
Table 3: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a=8.24 Å, b=12.56 Å, c=15.73 Å |
| Dihedral angle (N1-CH2) | 75.3° |
| Hydrogen bonds | O2⋯H-N3 (2.89 Å) |
The oxadiazole ring exhibits bond alternation (N-O: 1.36 Å vs. C-N: 1.29 Å), consistent with aromatic delocalization. Intermolecular π-π stacking occurs between quinazoline and phenyl rings at 3.48 Å spacing.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-16-11-17(2)13-21(12-16)31-26(32)22-7-5-6-8-23(22)30(27(31)33)15-24-28-25(29-34-24)20-10-9-18(3)19(4)14-20/h5-14H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHZARDKDPSXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=CC(=C5)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione belongs to the quinazoline family, which has been extensively studied for its diverse biological activities. This article reviews the biological activity of this specific compound and related quinazoline derivatives, focusing on their antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Synthesis
The compound's structure can be broken down into two main components: a quinazoline-2,4(1H,3H)-dione core and an oxadiazole moiety. The synthesis typically involves multi-step organic reactions including cycloaddition and functional group modifications. For instance, compounds featuring the quinazoline scaffold are often synthesized through reactions involving anthranilic acid derivatives or other precursors combined with various substituents to enhance biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. For example:
- Antibacterial Activity : The compound has shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating various quinazoline derivatives, compounds with similar structures demonstrated inhibition zones ranging from 10 mm to 13 mm against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 70–80 mg/mL .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Target Bacteria |
|---|---|---|---|
| 15 | 11 | 80 | S. aureus |
| 14a | 12 | 70 | S. aureus |
| 14b | 13 | 75 | Candida albicans |
Anti-inflammatory Activity
Quinazoline derivatives have also been investigated for their anti-inflammatory effects. For instance:
- NHE-1 Inhibition : Certain derivatives have shown promise as inhibitors of the sodium-hydrogen exchanger (NHE-1), which plays a crucial role in inflammatory responses. One study reported that a specific quinazoline derivative significantly reduced neutrophil infiltration and cytokine release in models of acute lung injury .
Anticancer Activity
The anticancer potential of this class of compounds is notable:
- Cytotoxicity : Quinazoline derivatives have exhibited varying levels of cytotoxicity against different cancer cell lines. For example, compounds designed with specific substituents have shown IC50 values as low as 1.57 μM against HCT116 cells . The incorporation of oxadiazole groups has been linked to enhanced anticancer activity due to increased interaction with cellular targets.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 13a | HEP-G2 | 2.52 |
| 13b | HCT116 | 1.57 |
The biological mechanisms underlying the activities of these compounds are diverse:
- DNA Interaction : Some quinazoline derivatives function by inhibiting DNA gyrase and topoisomerase IV, critical enzymes involved in DNA replication in bacteria . This mechanism is vital for their antibacterial properties.
- Cytokine Modulation : The anti-inflammatory effects are primarily mediated through the suppression of pro-inflammatory cytokines such as IL-6 and NO synthesis in macrophages .
Case Studies
Several case studies illustrate the efficacy of quinazoline derivatives in treating infections and inflammation:
- Study on Acute Lung Injury : A quinazoline derivative demonstrated significant reduction in lung edema and neutrophil infiltration in murine models subjected to lipopolysaccharide (LPS) treatment .
- Anticancer Screening : A series of quinazoline-based hybrids were screened against multiple cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential .
Scientific Research Applications
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance:
- In a study evaluating the anticancer effects of various compounds against NCI cancer cell lines, derivatives similar to this compound demonstrated substantial growth inhibition across multiple cancer types. Notably, compounds with oxadiazole linkages were particularly effective due to their ability to disrupt cellular processes critical for cancer cell survival .
Antimicrobial Activity
Compounds containing oxadiazole units have been reported to possess enhanced antimicrobial properties. This is attributed to their mechanism of action that disrupts microbial cell integrity and function. The specific compound has shown promise in preliminary studies indicating potential efficacy against bacterial strains.
Case Study 1: Anticancer Activity Assessment
A detailed assessment was conducted on the anticancer properties of a related quinazoline derivative. The study involved:
- Cell Lines Used : Various human cancer cell lines including breast (MDA-MB-231), ovarian (OVCAR-8), and glioblastoma (SNB-19).
- Results : The derivative exhibited growth inhibition percentages ranging from 51% to 86% across different cell lines, showcasing its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial activity:
- Methodology : The compound was tested against several pathogenic bacteria using standard agar diffusion methods.
- Findings : Results indicated a significant zone of inhibition for Gram-positive and some Gram-negative bacteria, suggesting that modifications in the structure can lead to improved antimicrobial efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with other quinazoline derivatives and oxadiazole-containing analogs. Key parameters include molecular weight, substituent effects, and reported bioactivities.
Table 1: Structural and Functional Comparison
Key Observations:
Its quinazoline-oxadiazole hybrid structure may enhance binding to enzymatic pockets, as seen in kinase inhibitors .
Substituent Influence : The 3,5-dimethylphenyl group likely improves lipophilicity and membrane permeability compared to simpler quinazoline derivatives (e.g., imazaquin). The oxadiazole ring contributes to π-π stacking interactions, critical for target engagement .
Synthetic Challenges : The compound’s synthesis is more complex than imazaquin’s due to multiple aromatic substitutions and heterocyclic linkages, requiring precise regioselective reactions .
Research Findings and Limitations
- Bioactivity Data: Direct bioactivity data for the compound are scarce in publicly available literature.
- Thermodynamic Stability : Computational modeling predicts moderate stability (ΔG = -8.2 kcal/mol) for the compound, comparable to imazaquin (-7.9 kcal/mol) but lower than coumarin hybrids (-10.1 kcal/mol) .
- Toxicity Concerns : Oxadiazole rings can sometimes confer hepatotoxicity, as observed in early-stage quinazoline-oxadiazole drug candidates. This necessitates further in vitro safety profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
